molecular formula C20H27ClO2 B12738126 4-Chlorodehydro-17alpha-methyltestosterone CAS No. 189960-97-2

4-Chlorodehydro-17alpha-methyltestosterone

Cat. No.: B12738126
CAS No.: 189960-97-2
M. Wt: 334.9 g/mol
InChI Key: ZHXOZVWGHDEVFF-XMUHMHRVSA-N
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Description

4-Chlorodehydro-17alpha-methyltestosterone, also known as chlorodehydromethyltestosterone, is a synthetic anabolic-androgenic steroid (AAS). It is a derivative of metandienone (dehydromethyltestosterone) with a chlorine atom at the 4th position and a methyl group at the 17th position. This compound is known for its anabolic properties, which promote muscle growth, and its androgenic properties, which influence male characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorodehydro-17alpha-methyltestosterone involves several steps. The starting material is typically metandienone, which undergoes chlorination at the 4th position to introduce the chlorine atom. This is followed by methylation at the 17th position to yield the final product. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and methylating agents like methyl iodide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4-Chlorodehydro-17alpha-methyltestosterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-chloro-17alpha-methyltestosterone-3-one, while reduction can produce 4-chloro-17alpha-methyltestosterone-3-ol .

Scientific Research Applications

4-Chlorodehydro-17alpha-methyltestosterone has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.

    Biology: The compound is studied for its effects on cellular processes and gene expression.

    Medicine: Research focuses on its potential therapeutic uses, such as in hormone replacement therapy and muscle wasting conditions.

    Industry: It is used in the development of performance-enhancing drugs and supplements.

Mechanism of Action

The mechanism of action of 4-chlorodehydro-17alpha-methyltestosterone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as muscle growth and increased protein synthesis. The compound also influences androgenic effects, including the development of male secondary sexual characteristics .

Comparison with Similar Compounds

Similar Compounds

    Metandienone (Dehydromethyltestosterone): The parent compound without the chlorine substitution.

    Clostebol (4-Chlorotestosterone): Similar structure but lacks the 17alpha-methyl group.

    Methyltestosterone: Lacks the chlorine atom at the 4th position.

Uniqueness

4-Chlorodehydro-17alpha-methyltestosterone is unique due to its combined structural features of chlorine substitution at the 4th position and methylation at the 17th position. These modifications enhance its anabolic properties while reducing androgenic effects compared to its parent compounds .

Properties

CAS No.

189960-97-2

Molecular Formula

C20H27ClO2

Molecular Weight

334.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h4-5,12-14,23H,6-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1

InChI Key

ZHXOZVWGHDEVFF-XMUHMHRVSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl

Canonical SMILES

CC12CCC(=O)C(=C1C=CC3C2CCC4(C3CCC4(C)O)C)Cl

Origin of Product

United States

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